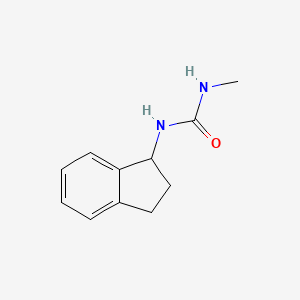

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-11(14)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPMQHGCNDHBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization Techniques for Substituted Urea Derivatives

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a substituted urea (B33335) derivative, the FTIR spectrum reveals several characteristic absorption bands.

The urea moiety itself gives rise to distinct and strong absorptions. The N-H stretching vibrations of the secondary amine groups typically appear as one or more bands in the region of 3300-3500 cm⁻¹. The precise position depends on the extent of hydrogen bonding. A very strong absorption band, known as the "Amide I" band, is characteristic of the C=O carbonyl stretch and is generally observed between 1630 and 1695 cm⁻¹. Another significant band, the "Amide II" band, which arises from a combination of N-H bending and C-N stretching, is found around 1550-1640 cm⁻¹. researchgate.net

The aliphatic portion of the indane ring shows C-H stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 1: Expected FTIR Absorption Bands for 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Urea N-H | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Indenyl C-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Indenyl & Methyl C-H | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Urea C=O | 1630 - 1695 | Strong |

| N-H Bend (Amide II) | Urea N-H | 1550 - 1640 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, distinct signals are expected for the protons of the indane ring, the methyl group, and the N-H groups. nih.gov

Aromatic Protons: The four protons on the aromatic part of the indane ring would appear in the downfield region, typically between 7.0 and 7.5 ppm.

N-H Protons: The two N-H protons of the urea linkage would likely appear as broad singlets or multiplets, with chemical shifts that can vary depending on the solvent and concentration, but are often found between 5.0 and 9.0 ppm.

Indenyl CH-N Proton: The single proton on the carbon attached to the urea nitrogen (C1 of the indane ring) would be expected to resonate as a multiplet (likely a triplet or quartet) around 5.0-5.5 ppm due to coupling with the adjacent CH₂ group.

Methyl Protons: The three protons of the methyl group attached to the urea nitrogen would appear as a doublet in the upfield region, around 2.7-2.9 ppm, due to coupling with the adjacent N-H proton.

Indenyl Aliphatic Protons: The four protons of the two CH₂ groups in the five-membered ring of the indane moiety would show complex multiplets in the range of 1.8-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbonyl Carbon: The most downfield signal corresponds to the carbonyl carbon of the urea group, typically appearing around 155-160 ppm. materialsproject.org

Aromatic Carbons: The carbons of the benzene (B151609) ring portion of the indane structure would resonate in the 120-145 ppm range.

Indenyl Carbons: The aliphatic carbons of the indane ring, including the CH attached to the nitrogen and the two CH₂ groups, would appear in the upfield region, generally between 25 and 60 ppm.

Methyl Carbon: The carbon of the methyl group would be found at the most upfield position, typically around 30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Assignment | Predicted δ (ppm) | |---|---|---|---|---|---|---| | 7.0 - 7.5 | Aromatic-H | m | 155 - 160 | C=O | | 5.0 - 9.0 | NH -CH₃ & NH -CH | br s | 140 - 145 | Aromatic C (quaternary) | | 5.0 - 5.5 | CH -NH | m | 120 - 130 | Aromatic CH | | 1.8 - 3.0 | -CH₂ -CH₂ - | m | 55 - 60 | C H-NH | | 2.7 - 2.9 | -NH-CH₃ | d | 30 - 35 | -C H₂- | | | | | | 28 - 32 | -NH-C H₃ | (br s = broad singlet, d = doublet, m = multiplet)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

For this compound (C₁₁H₁₄N₂O), the expected exact mass is 190.1106 g/mol . In techniques like Electrospray Ionization (ESI), the compound would likely be observed as a protonated molecule [M+H]⁺ with an m/z of approximately 191.1184.

The fragmentation pattern in MS provides clues to the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the C-N bonds of the urea linkage. This could lead to the formation of key fragment ions, such as an indenyl amine cation or a methyl isocyanate radical cation, which helps to confirm the connectivity of the molecular structure.

Chromatographic Separations for Compound Purification and Purity Assessment (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are essential for both the purification of the final product and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. The different components of the mixture travel up the plate at different rates, and their positions are visualized, often using UV light. The purity can be inferred by the presence of a single spot for the product.

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system similar to that optimized by TLC is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure this compound. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

X-ray Crystallography for Solid-State Structural Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides unambiguous proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal.

For this compound, an X-ray crystal structure would confirm the exact bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the conformation of the five-membered indane ring. Crucially, this technique elucidates the intermolecular interactions that govern the packing of molecules in the solid state. Substituted ureas are well-known for forming extensive hydrogen-bonding networks, where the N-H groups act as hydrogen bond donors and the carbonyl oxygen acts as an acceptor. These interactions often lead to the formation of well-ordered supramolecular structures, such as chains or dimers, in the crystal lattice.

Mechanistic Elucidation of Biological Actions

Cellular Pathway Modulation by Indene-Urea Compounds

Indene-urea compounds are implicated in the modulation of inflammatory pathways, which are complex processes involving a variety of cells and chemical mediators. nih.govnih.gov A critical component of the innate immune response is the inflammasome, a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. d-nb.infonih.gov

Research into sulfonylurea derivatives, which share the urea (B33335) functional group, has identified potent and selective inhibition of the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome's activation is a key step in the inflammatory cascade, leading to the caspase-1-catalyzed maturation of IL-1β and IL-18. nih.govresearchgate.net Compounds with a urea moiety have been shown to inhibit the release of these critical cytokines. researchgate.net This inhibition is believed to occur through direct binding to NLRP3, which prevents a conformational change necessary for its activation. d-nb.info The inflammatory response involves the release of numerous mediators, including histamine, prostaglandins, and cytokines, which are produced by activated immune cells. nih.govnih.gov By targeting key nodes in these signaling pathways, such as the NLRP3 inflammasome, indene-urea derivatives can exert significant anti-inflammatory effects.

The urea functionality is a common feature in a variety of protein kinase inhibitors. researchgate.net These enzymes play a crucial role in cell signaling, and their dysregulation is associated with numerous diseases. Urea-based compounds can establish multiple stable hydrogen bonds with protein targets, making them effective scaffolds for kinase inhibitors. core.ac.uk

One key target is the p38 mitogen-activated protein (MAP) kinase. mdpi.com Certain diaryl urea compounds inhibit p38 MAP kinase by binding to a conformation where the conserved DFG (Asp-Phe-Gly) motif is flipped "out." core.ac.ukmdpi.com This DFG-out conformation is incompatible with ATP binding, thus inhibiting the kinase's activity. X-ray crystallography studies have revealed that the urea moiety forms critical bidentate hydrogen bonds with the side chain of a conserved glutamate (B1630785) residue (Glu71) in the kinase's active site. mdpi.com

Another family of kinases targeted by urea derivatives is the Rho-associated coiled-coil containing protein kinases (ROCK). researchgate.net Inhibition of the RhoA/ROCK pathway is a promising strategy for several conditions, including inflammatory diseases. researchgate.net The development of potent and selective urea-based ROCK inhibitors highlights the versatility of this chemical scaffold in targeting different kinase families. researchgate.net

| Target Kinase | Inhibitor Type/Mechanism | Key Interactions | Reference |

|---|---|---|---|

| p38 MAP Kinase | DFG-out conformation stabilization | Bidentate hydrogen bond with Glu71 | mdpi.com |

| Rho Kinase (ROCK) | Inhibition of RhoA/ROCK pathway | Structure-activity relationship studies ongoing | researchgate.net |

| Apoptosis signal-regulating kinase 1 (ASK1) | Inhibition of MAPK cascades | Potent inhibition with IC50 in the nanomolar range | nih.gov |

| Janus Kinases (JAKs) | ATP-competitive inhibition | Binds to ATP-binding site, blocking cytokine signaling | researchgate.netnih.gov |

Molecular Target Identification and Validation

Ion channels, which regulate the flow of ions across cell membranes, are critical for the function of excitable cells. scispace.commdpi.com The Kv7 (or KCNQ) family of voltage-gated potassium channels are particularly important in controlling neuronal excitability. nih.gov

A compound structurally related to 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea, named SMB-1, has been shown to be a subtype-selective modulator of Kv7 channels. Specifically, SMB-1 acts as an inhibitor of Kv7.2 channels while simultaneously functioning as an activator of Kv7.4 channels. nih.gov The activation of Kv7.4 is observed as an increase in current amplitude and a slowing of the channel's deactivation kinetics. nih.gov This dual activity is significant because Kv7.2 and Kv7.3 are primarily associated with neuronal M-currents, while Kv7.4 is expressed in smooth muscle cells and auditory systems. nih.gov Studies using mutant channels suggest that SMB-1 binds within the same pocket as the known Kv7 opener retigabine (B32265) to exert its effects. nih.gov

| Compound | Target Channel | Effect | Mechanism | Reference |

|---|---|---|---|---|

| SMB-1 | Kv7.2 | Inhibition | Reduces current amplitude | nih.gov |

| SMB-1 | Kv7.4 | Activation | Increases current amplitude, slows deactivation | nih.gov |

Viral proteases are essential enzymes that cleave viral polyproteins into functional units, a critical step for viral replication. researchgate.net This makes them a prime target for antiviral drug development. The main protease (Mpro or 3CLpro) of SARS-CoV-2, for instance, is a cysteine protease responsible for processing the viral polyprotein at 11 distinct sites. researchgate.netnih.gov

The active site of Mpro is located in a cleft between its structural domains and contains a catalytic dyad of Cys145 and His41. nih.gov Inhibitors are designed to bind within this active site, preventing the protease from performing its function. core.ac.uk While direct experimental evidence for this compound is not specified, molecular docking studies have been widely used to identify potential inhibitors for Mpro, including various urea derivatives. d-nb.infonih.gov These computational studies predict the binding affinity and interaction patterns of small molecules with the protease's active site, guiding the development of novel antiviral agents. d-nb.infomdpi.com Cyclic urea compounds have previously been developed as potent inhibitors of other viral proteases, such as the HIV-1 protease, demonstrating the utility of this chemical class in antiviral research. researchgate.netresearchgate.net

Cellular Mechanisms of Action (e.g., Induction of Programmed Cell Death)

Programmed cell death, including apoptosis and autophagy, is a fundamental process for removing damaged or unwanted cells and maintaining tissue homeostasis. The induction of apoptosis is a key mechanism for many anticancer agents.

Studies on various urea and carbohydrazide (B1668358) derivatives have demonstrated their ability to induce cell death in cancer cell lines. Some of these compounds were found to dramatically increase the levels of ER stress-related proteins, which can trigger apoptosis. For example, certain urea derivatives have been shown to increase the expression of pro-apoptotic proteins such as cleaved PARP-1 and cleaved caspases-3 and -7, which are key executioners of the apoptotic pathway. Flow cytometry analysis confirms apoptosis by detecting a significant increase in late apoptotic cells.

Another related compound, (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea, was found to induce caspase-dependent apoptosis in melanoma cells. This suggests that compounds containing a urea moiety can activate the intrinsic or extrinsic apoptotic pathways, leading to the programmed death of cancer cells and highlighting their potential as chemopreventive agents.

| Pathway | Key Markers/Proteins | Effect of Urea Derivatives | Reference |

|---|---|---|---|

| ER Stress | CHOP | Increased expression | |

| Apoptosis | Cleaved PARP-1 | Increased expression | |

| Cleaved Caspase-3 | Increased expression | ||

| Cleaved Caspase-7 | Increased expression |

Scientific Focus on this compound Remains Undefined in Publicly Available Research

Initial investigations into the biological activities and mechanistic pathways of the chemical compound this compound have found no specific data within publicly accessible scientific literature. While the broader class of urea-containing compounds has been a subject of extensive research in medicinal chemistry, leading to the development of numerous therapeutic agents, this particular molecule has not been a specific focus of published studies.

The exploration of chemical databases and research articles did not yield information regarding the mechanistic elucidation of its biological actions or any implications for structure-based drug design. Research into related compounds, such as various substituted ureas, has revealed a wide range of biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways. However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence.

Consequently, a detailed analysis of its biological targets, the specific molecular interactions that would govern its mechanism of action, and its potential for development as a therapeutic agent through structure-based drug design cannot be provided at this time. The scientific community has yet to publish research that would shed light on these aspects of this specific chemical entity.

Further empirical research, including in vitro and in vivo studies, would be necessary to determine the biological profile of this compound and to ascertain any potential for therapeutic applications. Without such dedicated research, any discussion of its biological role or drug design implications would be purely speculative.

Structure Activity Relationship Sar Analysis of 1 2,3 Dihydro 1h Inden 1 Yl 3 Methylurea Derivatives

Influence of Substituent Modifications on Biological Potency and Selectivity

Modifications to the parent structure can profoundly impact its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, influence the compound's absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity for its target.

The 2,3-dihydro-1H-inden-1-yl (or indanyl) moiety serves as a crucial hydrophobic anchor for the molecule. Its size, shape, and electronic properties are key determinants of biological activity.

Position of Urea (B33335) Linkage: The point of attachment of the urea group to the indane ring system is critical. The parent compound features the linkage at the 1-position. Studies on related scaffolds suggest that moving this substituent to other positions, such as the 4- or 5-position on the aromatic portion of the indane ring, would significantly alter the molecule's three-dimensional shape and its ability to fit into a specific binding pocket. A change in the linkage position affects the vector and orientation of the urea group relative to the hydrophobic indane core, likely leading to a dramatic loss or change in biological activity.

Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the aromatic ring of the dihydroindenyl moiety is a common strategy in medicinal chemistry to modulate activity. Halogens can alter both the lipophilicity and the electronic nature of the ring. For instance, adding an electron-withdrawing halogen can influence hydrogen bond acidity on the urea moiety and may introduce new contact points with the biological target. The position of the halogen is also vital; substitution at the 5- or 6-positions, for example, could probe different regions of a target's binding site compared to substitution at the 4- or 7-positions.

| Modification on Dihydroindenyl Moiety | Rationale for Modification | Predicted Impact on Bioactivity |

|---|---|---|

| Change urea linkage from 1-position to 5-position | Alters the spatial orientation of the urea functional group relative to the hydrophobic core. | Likely to significantly decrease or alter activity due to misalignment in the binding site. |

| Addition of 5-Fluoro group | Increases lipophilicity and can form specific fluorine-protein interactions. | Potential for increased potency if the fluoro group interacts favorably with the target. |

| Addition of 6-Chloro group | Increases steric bulk and lipophilicity more than fluorine. Can occupy a specific hydrophobic pocket. | May increase or decrease potency depending on the size and nature of the binding site pocket. |

| Addition of 4-Bromo group | Significantly increases lipophilicity and introduces a bulky substituent that can probe for larger pockets. | Highly dependent on steric tolerance at the binding site; potential for selectivity switch. |

The urea functional group is a key pharmacophoric element, primarily due to its ability to act as both a hydrogen bond donor (the two N-H groups) and a hydrogen bond acceptor (the C=O group). Modifications to the N-methyl substituent can explore the steric and electronic requirements of the adjacent binding site region. nih.gov

Alkyl Variations: Replacing the terminal methyl group with larger alkyl chains (e.g., ethyl, propyl, butyl) can probe for the presence of nearby hydrophobic pockets. A progressive increase in chain length may lead to enhanced potency up to a certain point, after which steric hindrance could cause a decrease in activity (a "cliff" in the SAR). Branched alkyl groups like isopropyl or tert-butyl can provide more specific steric profiles.

Aryl Variations: Substituting the methyl group with an aryl ring (e.g., phenyl) introduces a significantly larger, rigid, and hydrophobic substituent. This modification can lead to a substantial increase in potency if the aryl ring can engage in favorable pi-stacking or hydrophobic interactions within the target site. Further substitution on this aryl ring (e.g., with halogens, methoxy, or trifluoromethyl groups) allows for fine-tuning of electronic properties and exploration of additional binding interactions, a strategy seen in the development of various urea-based inhibitors. nih.govresearchgate.net

| Modification on Urea N'-Substituent (R) | Rationale for Modification | Predicted Impact on Bioactivity |

|---|---|---|

| R = Ethyl | Slightly increases size and lipophilicity compared to methyl. | May lead to a modest increase in potency if a small hydrophobic pocket is available. |

| R = Isopropyl | Introduces branching and greater steric bulk near the urea nitrogen. | Potency may increase if the binding site has a complementary shape. |

| R = Phenyl | Introduces a large, rigid, hydrophobic group capable of pi-stacking. | Potential for significant potency gain if a flat, hydrophobic surface is present. |

| R = 4-Chlorophenyl | Adds a hydrophobic and electron-withdrawing group to the phenyl ring. | May enhance binding through specific hydrophobic or halogen-bond interactions. |

Impact of Stereochemistry on Biological Activity

The 1-position of the 2,3-dihydro-1H-inden-1-yl moiety is a chiral center. Therefore, 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea exists as a pair of enantiomers: (R)-1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea and (S)-1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea. Stereochemistry is a pivotal factor in drug action because biological targets, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net

The differential interaction of enantiomers with a biological target can result in one enantiomer (the eutomer) having significantly higher activity than the other (the distomer). researchgate.net The (R) and (S) enantiomers will orient the urea group and the indane ring in different three-dimensional arrangements. This spatial difference means that only one enantiomer may be able to achieve the optimal set of interactions (e.g., hydrogen bonds, hydrophobic contacts) required for high-affinity binding. In some cases, the less active enantiomer may be inactive, while in others, it could have a different, sometimes undesirable, biological activity. Therefore, the synthesis and biological evaluation of individual enantiomers are essential to determine which stereoisomer is responsible for the desired activity and to develop a more selective and potent agent. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based methods like pharmacophore modeling are invaluable. nih.govnumberanalytics.com A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.com

For the this compound scaffold, a potential pharmacophore model would likely include:

One Hydrogen Bond Acceptor: Located at the carbonyl oxygen of the urea.

Two Hydrogen Bond Donors: Corresponding to the two N-H groups of the urea moiety.

One Hydrophobic Feature: Representing the bulky and nonpolar dihydroindenyl ring system.

The spatial relationship (distances and angles) between these features is critical. nih.gov This 3D pharmacophore model can then be used as a query to search large chemical databases for structurally diverse molecules that match the model's features, potentially identifying novel active compounds. dovepress.com This approach is a cornerstone of ligand-based drug design, allowing for scaffold hopping and the discovery of new chemical series with similar biological functions. researchgate.netyoutube.com

Conformational Analysis and Identification of Bioactive Conformations

For this compound, key rotational bonds exist between the indane ring and the urea nitrogen, and within the urea moiety itself. While the urea group tends to be relatively planar, its orientation relative to the indane ring can vary significantly. Computational chemistry methods, such as conformational searches and molecular dynamics simulations, can be used to explore the potential low-energy conformations of the molecule. By comparing the conformations of several active analogues, it may be possible to deduce a common 3D structure that represents the bioactive conformation. researchgate.net Understanding this conformation provides a more refined template for the design of new, more rigid analogues that are "pre-organized" to fit the target, which can lead to improvements in both potency and selectivity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This technique is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. For derivatives of urea (B33335) and thiourea (B124793), molecular docking has been employed to investigate their potential as inhibitors for various enzymes, such as Tankyrase, a protein involved in cancer pathways. ijper.org

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea, would be built and optimized for its lowest energy conformation. Software such as AutodockVina is then used to fit the ligand into the active site of the protein, generating various binding poses. ijper.org These poses are scored based on a scoring function that estimates the binding free energy, with more negative scores indicating stronger binding.

Post-docking analysis is essential to understand the nature of the interactions between the ligand and the protein's active site residues. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For urea-containing compounds, the urea moiety is a common participant in hydrogen bonding, with its carbonyl oxygen acting as a hydrogen bond acceptor and the N-H groups acting as hydrogen bond donors.

For a molecule like this compound, analysis would reveal key amino acid residues that stabilize its binding. For instance, the methylurea (B154334) group could form hydrogen bonds with polar residues, while the dihydroindenyl group could engage in hydrophobic interactions with nonpolar residues within the binding pocket. mdpi.com Visualizing these interactions helps in understanding the specificity of the ligand for its target and provides a rational basis for designing more potent analogs. ekb.egmdpi.com

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | N-H groups of the urea moiety | Aspartate, Glutamate (B1630785), Serine (side chain carbonyl) |

| Hydrogen Bond (Acceptor) | Carbonyl oxygen of the urea moiety | Lysine, Arginine, Histidine (side chain amine/amide) |

| Hydrophobic | Dihydroindenyl ring system | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Aromatic ring of the indenyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |

This table represents potential interactions based on the chemical structure of this compound and common protein-ligand interaction patterns.

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netijsrset.com These methods solve the Schrödinger equation for a molecule to provide information about its electron distribution, orbital energies, and other electronic descriptors. Such studies are vital for understanding a molecule's stability, reactivity, and spectroscopic properties.

Key electronic properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. scielo.org.mx

Another important property is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. The MEP is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ijsrset.com For this compound, the oxygen atom of the carbonyl group would be expected to be an area of negative potential (nucleophilic), while the N-H protons would be regions of positive potential (electrophilic).

| Electronic Property | Significance | Predicted Characteristic for this compound |

| HOMO Energy | Relates to the ability to donate an electron | Localized primarily on the indenyl ring and urea nitrogen atoms. |

| LUMO Energy | Relates to the ability to accept an electron | Localized primarily on the carbonyl group of the urea moiety. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability | A moderate gap would suggest a balance of stability and reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule | A non-zero dipole moment is expected due to the polar urea group. |

| MEP Surface | Identifies reactive sites | Negative potential around the carbonyl oxygen; positive potential around N-H protons. |

This table describes the expected electronic properties based on quantum chemical principles applied to the structure of the compound.

Quantum chemical calculations can be used to explore the potential energy surface (PES) of a molecule. This involves calculating the energy of the molecule for various geometric arrangements of its atoms. By identifying the minima on the PES, the most stable conformations (isomers or rotamers) of the molecule can be determined. scispace.com For a flexible molecule like this compound, which has rotatable bonds, understanding its preferred conformation is crucial as it dictates how the molecule will fit into a receptor's binding site.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the study of conformational changes, molecular flexibility, and the influence of the solvent environment. ijsrset.comnih.gov

For this compound, an MD simulation could be performed with the molecule in a water box to mimic physiological conditions. The simulation would reveal how the molecule flexes and rotates, the stability of its intramolecular hydrogen bonds, and how it interacts with surrounding water molecules. mdpi.comresearchgate.net When studying a ligand-protein complex, MD simulations are used to assess the stability of the binding pose predicted by docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to evaluate the stability of the complex and the flexibility of different parts of the protein and ligand. ijsrset.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction models use the chemical structure of a molecule to estimate its pharmacokinetic properties, which is faster and more cost-effective than experimental methods. researchgate.netnih.gov Various computational tools and web servers, such as SwissADME, are available for this purpose. rdd.edu.iq These predictions are guided by established principles like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govjetir.org

| ADME Property | Parameter | Predicted Value/Descriptor | Significance |

| Absorption | Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts whether the compound can enter the central nervous system. mdpi.com | |

| Distribution | Plasma Protein Binding | % Bound | Affects the concentration of free drug available to act on its target. mdpi.com |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor of specific isoforms | Predicts potential for drug-drug interactions. nih.gov |

| Excretion | Lipophilicity (LogP) | e.g., < 5 | Influences absorption and distribution; very high values can lead to poor solubility and rapid metabolism. |

| Drug-Likeness | Lipinski's Rule of Five | 0 violations (example) | A quick filter for potential oral bioavailability issues. |

This table provides an example of the types of ADME properties predicted by in silico models. The values are representative and would need to be calculated for the specific compound.

Virtual Screening Techniques for Novel Compound Identification

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. openmedicinalchemistryjournal.com This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving considerable time and resources. openmedicinalchemistryjournal.comnih.gov For a lead compound like this compound, VS can be employed to discover new analogs with improved potency or different pharmacological profiles.

The process often begins with the generation of a 3D model of the lead compound or the active site of its target protein. This model is then used to screen vast databases of chemical structures. There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. nih.gov Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. openmedicinalchemistryjournal.com By simulating the docking of thousands or even millions of compounds, researchers can rank them based on their predicted binding affinity.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be utilized. nih.gov This approach uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar properties. nih.gov Pharmacophore modeling is a common LBVS technique where the essential steric and electronic features required for biological activity are identified and used as a query to search for matching molecules in a database. mdpi.com

Table 1: Virtual Screening Methodologies for Novel Compound Discovery

| Screening Technique | Basis of Screening | Key Methodologies | Application Example for a Related Compound |

| Structure-Based Virtual Screening (SBVS) | 3D structure of the target protein | Molecular Docking, Binding Site Analysis | Not available |

| Ligand-Based Virtual Screening (LBVS) | Structure of a known active ligand | Pharmacophore Modeling, Shape Similarity | Identification of diphenylurea derivatives as endocytosis inhibitors nih.gov |

Homology Modeling for Prediction of Target Protein Structures

A significant challenge in structure-based drug design is the lack of experimentally determined 3D structures for many protein targets. nih.govnih.gov X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, the primary methods for structure determination, can be time-consuming and are not always successful. nih.gov Homology modeling, also known as comparative modeling, provides a powerful computational alternative to predict the 3D structure of a protein of interest (the "target") based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). nih.govwikipedia.org

The fundamental principle of homology modeling is that proteins with similar amino acid sequences tend to adopt similar three-dimensional structures. nih.govwikipedia.org The accuracy of a homology model is highly dependent on the degree of sequence identity between the target and the template; higher sequence identity generally results in a more reliable model. nih.gov

The process of homology modeling typically involves the following steps:

Template Identification: The amino acid sequence of the target protein is used to search protein structure databases (like the Protein Data Bank or PDB) for homologous proteins with known structures.

Sequence Alignment: The target sequence is aligned with the template sequence to identify conserved and variable regions.

Model Building: A 3D model of the target protein is constructed based on the atomic coordinates of the template structure.

For a compound like this compound, if its biological target is known but lacks an experimentally determined structure, homology modeling could be employed to generate a reliable 3D model of the target protein. This model could then be used for structure-based virtual screening to identify new inhibitors or to guide the rational design of more potent analogs of the original compound. While specific applications of homology modeling to the targets of this compound have not been documented, this technique is a standard and valuable tool in drug discovery programs where the target structure is not available. nih.govnih.gov

Table 2: Key Steps in Homology Modeling

| Step | Description |

| Template Recognition and Selection | Identifying suitable template structures from the Protein Data Bank (PDB) based on sequence similarity to the target. |

| Sequence Alignment | Aligning the target protein's amino acid sequence with the template's sequence. |

| Model Building | Constructing the 3D model of the target based on the aligned template structure. |

| Model Refinement and Validation | Optimizing the model's geometry and assessing its stereochemical quality. |

Future Research Perspectives and Unexplored Avenues

Rational Design and Synthesis of Advanced Dihydroindenyl Urea (B33335) Scaffolds

The foundational structure of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea offers a versatile template for the rational design and synthesis of novel, advanced derivatives with potentially enhanced biological activities. Future synthetic strategies should focus on systematic modifications of the dihydroindenyl ring, the urea linker, and the terminal methyl group to establish comprehensive structure-activity relationships (SAR).

Key areas for synthetic exploration include:

Substitution on the Aromatic Ring: Introduction of various functional groups (e.g., halogens, hydroxyl, methoxy, nitro groups) on the benzene (B151609) portion of the dihydroindene core can significantly influence lipophilicity, electronic properties, and metabolic stability. This, in turn, can modulate binding affinity to biological targets.

Modification of the Five-Membered Ring: Alterations to the cyclopentyl part of the indene (B144670) structure, such as the introduction of substituents or heteroatoms, could impact the conformational flexibility of the molecule, potentially leading to more selective interactions with target proteins.

Elaboration of the Urea Moiety: The urea functional group is a critical pharmacophore known to form key hydrogen bond interactions with biological targets. nih.govnih.gov Exploration of N,N'-disubstituted and N,N,N'-trisubstituted urea analogs, as well as the replacement of the methyl group with larger alkyl or aryl substituents, could lead to the discovery of compounds with improved potency and selectivity. The synthesis of such derivatives can be achieved through well-established methodologies involving the reaction of corresponding amines with isocyanates or via phosgene (B1210022) and its safer equivalents. nih.gov

A systematic library of these novel dihydroindenyl urea scaffolds would be instrumental in elucidating the structural requirements for specific biological activities.

Expansion of Biological Target Exploration and Potential Therapeutic Applications

While the specific biological targets of this compound remain to be identified, the broader class of urea-containing compounds has shown activity against a diverse range of targets, including kinases, proteases, and receptors. nih.govfrontiersin.org A crucial future direction is the comprehensive screening of this compound and its newly synthesized analogs against various biological targets to uncover their therapeutic potential.

Potential therapeutic areas for exploration, based on the activities of structurally related compounds, include:

Anticancer Agents: Many urea derivatives, such as sorafenib (B1663141) and lenvatinib, are established kinase inhibitors used in cancer therapy. frontiersin.org Future research should investigate the potential of dihydroindenyl urea compounds to inhibit key kinases involved in cancer progression, such as VEGFR, PDGFR, and Raf kinases.

Anti-inflammatory Agents: Certain urea derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. mdpi.comnih.gov Exploring the sEH inhibitory activity of this compound and its analogs could open avenues for the development of novel anti-inflammatory drugs. mdpi.comnih.gov

Neuroprotective Agents: Some urea-based compounds have shown promise in the context of neurodegenerative diseases. researchgate.net Investigating the neuroprotective effects of this scaffold in relevant cellular and animal models of diseases like Alzheimer's or Parkinson's is a worthy endeavor.

Antiviral and Antimicrobial Agents: The urea moiety is present in some antiviral (e.g., HIV protease inhibitors) and antimicrobial agents. nih.gov Screening against a panel of viruses and bacteria could reveal unexpected therapeutic opportunities.

A 1969 study on N-[Indenyl(3)]ureas, which are structurally similar, suggested potential antitussive (cough-suppressing) activity, warranting further investigation into the respiratory effects of this class of compounds.

Integration of Advanced Computational Methodologies for Predictive Design

To accelerate the drug discovery process and rationalize the design of more potent and selective analogs, the integration of advanced computational methodologies is paramount. Molecular modeling techniques can provide valuable insights into the potential interactions of dihydroindenyl urea compounds with biological targets.

Key computational approaches to be employed include:

Molecular Docking: In the absence of a known target, virtual screening of this compound against a library of known protein structures can help in identifying potential biological targets. Once a target is identified, docking studies can predict the binding modes of novel analogs, guiding the design of compounds with improved affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs with corresponding biological activity data is available, QSAR models can be developed to correlate the physicochemical properties of the compounds with their activity. These models can then be used to predict the activity of virtual compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein interactions, helping to understand the stability of the complex and the role of specific residues in binding. This information can be crucial for the rational design of next-generation inhibitors. nih.gov

These computational tools will enable a more focused and efficient exploration of the chemical space around the dihydroindenyl urea scaffold, reducing the time and cost associated with traditional trial-and-error approaches.

Development of Novel Drug Delivery Systems for Indene-Urea Compounds

The physicochemical properties of this compound, particularly its predicted lipophilicity, may present challenges in terms of aqueous solubility and bioavailability. Therefore, the development of novel drug delivery systems is a critical area for future research to ensure the effective delivery of this compound and its analogs to their target sites.

Potential drug delivery strategies include:

Nanoparticle-based Systems: Encapsulation of the compound within polymeric nanoparticles or lipid-based nanocarriers could enhance its solubility, protect it from degradation, and potentially enable targeted delivery to specific tissues or cells.

Prodrug Approaches: Chemical modification of the parent compound to create a more soluble prodrug that is converted to the active form in vivo is a well-established strategy to improve pharmacokinetic properties.

Hydrotropic Solubilization: The use of hydrotropes, which are compounds that can enhance the aqueous solubility of poorly soluble drugs, could be explored in formulation development. Urea and its derivatives themselves have been shown to act as hydrotropes. nih.gov

The selection of an appropriate drug delivery system will depend on the specific therapeutic application and the pharmacokinetic profile of the lead compounds.

Comprehensive Investigation of In Vivo Pharmacological Profiles

Ultimately, the therapeutic potential of any new chemical entity must be validated through comprehensive in vivo studies. Once promising lead compounds have been identified through in vitro screening and computational modeling, their pharmacological profiles must be thoroughly investigated in relevant animal models.

Key aspects of the in vivo evaluation should include:

Pharmacokinetics (PK): Studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the compounds are essential to understand their bioavailability and dosing requirements.

Pharmacodynamics (PD): These studies will establish the relationship between the drug concentration and its pharmacological effect, providing insights into the mechanism of action in a living system.

Efficacy Studies: The therapeutic efficacy of the lead compounds must be evaluated in animal models of the targeted diseases (e.g., cancer xenograft models, inflammation models).

Preliminary Toxicology: Initial toxicity studies are necessary to assess the safety profile of the compounds and to identify any potential adverse effects.

Data from these in vivo studies will be critical for determining the clinical viability of this compound and its derivatives and for guiding their further development as potential therapeutic agents.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.